(R)-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorobenzoyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This is achieved by reacting a suitable pyrrolidine derivative with a fluorobenzoyl chloride under basic conditions.
Carbamoylation: The pyrrolidinyl intermediate is then subjected to carbamoylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of ®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzoyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- tert-Butyl (1-(4-chlorobenzoyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-methylbenzoyl)pyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl (1-(4-fluorobenzoyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-8-9-19(10-13)14(20)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOZNIDLXZUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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